35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4'-dimethoxytrityl)ether is a useful research compound. Its molecular formula is C45H69NO14 and its molecular weight is 848.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 847.47180587 g/mol and the complexity rating of the compound is 894. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
Amino-PEG12-ODMT, also known as 35-Amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-(4,4’-dimethoxytrityl)ether, is primarily designed for nucleic acid modification . Its primary targets are the phosphate groups on either end of the oligonucleotide chain .
Mode of Action
Amino-PEG12-ODMT contains a medium-length (38 atoms), single molecular weight, discrete PEG (dPEG®) linker with a free primary amine on one end and dimethoxytrityl-protected oxygen on the other . Following oligonucleotide synthesis, Amino-PEG12-ODMT can be conjugated to phosphate groups on either end of the chain using water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) chemistry . The 4,4′-dimethoxytrityl group can then be removed using a weak acid, such as dilute dichloroacetic acid, leaving the dPEG® linker terminated with a hydroxy group .
Biochemical Pathways
The primary biochemical pathway affected by Amino-PEG12-ODMT is the oligonucleotide synthesis pathway . By conjugating to the phosphate groups on either end of the oligonucleotide chain, Amino-PEG12-ODMT can modify the oligonucleotide and potentially alter its function .
Pharmacokinetics
Studies have shown that 3′ end capping (including pegylation) helps the oligonucleotide chain resist nuclease degradation, while 5′ end pegylation reduces renal clearance of the aptamer . This suggests that Amino-PEG12-ODMT may improve the stability and bioavailability of oligonucleotides.
Result of Action
The primary result of Amino-PEG12-ODMT’s action is the modification of oligonucleotides, which can improve their therapeutic or diagnostic profile . By resisting nuclease degradation and reducing renal clearance, Amino-PEG12-ODMT may enhance the effectiveness of oligonucleotide-based therapies .
Action Environment
The action of Amino-PEG12-ODMT can be influenced by various environmental factors. For instance, exposure to moisture should be limited, and the compound should be restored under an inert atmosphere . Furthermore, the compound is generally hygroscopic, which means it tends to absorb moisture from the air .
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[bis(4-methoxyphenyl)-phenylmethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H69NO14/c1-47-43-12-8-41(9-13-43)45(40-6-4-3-5-7-40,42-10-14-44(48-2)15-11-42)60-39-38-59-37-36-58-35-34-57-33-32-56-31-30-55-29-28-54-27-26-53-25-24-52-23-22-51-21-20-50-19-18-49-17-16-46/h3-15H,16-39,46H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQYMDMCMWRKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H69NO14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
848.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.